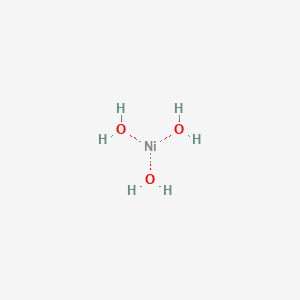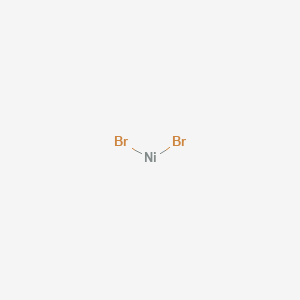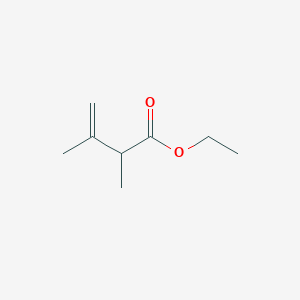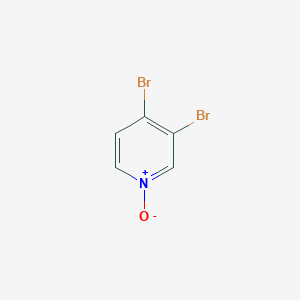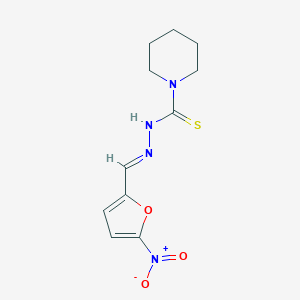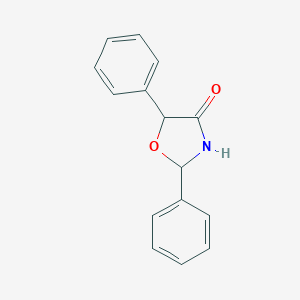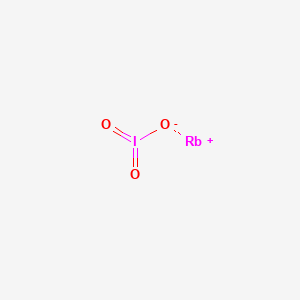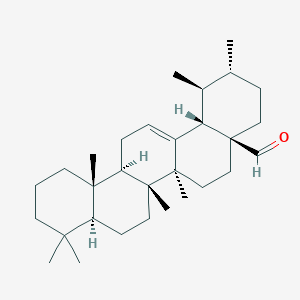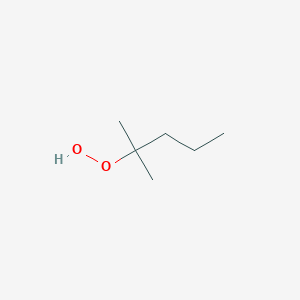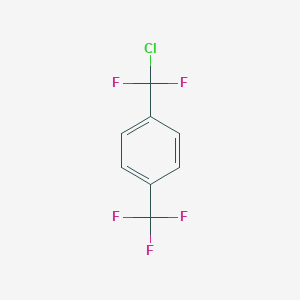
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is a specialized organofluorine compound characterized by the presence of both chlorodifluoromethyl and trifluoromethyl groups attached to a benzene ring. This structure imparts unique chemical and physical properties, making it of interest in various chemical synthesis and industrial applications.
Synthesis Analysis
The synthesis of compounds like 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene often involves multiple steps, including halogenation, fluorination, and catalysis. For example, compounds with similar structures have been synthesized using efficient catalysts, offering advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using methods like gas-phase electron diffraction and quantum chemical calculations, revealing significant details about bond lengths, angles, and the effects of substituents on the benzene ring structure (Kolesnikova et al., 2014).
Aplicaciones Científicas De Investigación
-
Scientific Field: Drug Research and Development
- Application Summary : Trifluoromethylation reactions are important transformations in the research and development of drugs . The trifluoromethyl group plays an increasingly important role in pharmaceuticals .
- Methods of Application : An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
- Results or Outcomes : The theoretical results were found to be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .
-
Scientific Field: Agrochemicals
- Application Summary : Trifluoromethylation reactions are also significant in the development of agrochemicals .
- Methods of Application : Similar to drug research, an oxidation/reduction process of trifluoromethyl-containing compounds is involved in catalytic trifluoromethylation reactions .
- Results or Outcomes : The use of trifluoromethyl-containing compounds has led to the development of more effective agrochemicals .
-
Scientific Field: Organic Synthesis
- Application Summary : Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
- Methods of Application : The activation of the C–F bond in organic synthesis is a challenging task. Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .
- Results or Outcomes : The C–F bond functionalization of these trifluoromethylated compounds has led to the synthesis of diverse fluorinated compounds .
Safety And Hazards
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is classified as a flammable liquid (Category 3), skin sensitizer (Sub-category 1B), and hazardous to the aquatic environment (long-term/Chronic - Category Chronic 2) . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
1-[chloro(difluoro)methyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRVRFILFNVROV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345759 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene | |
CAS RN |
13947-94-9 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13947-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


